Drometrizole trisiloxane

Catalog No.
S632971
CAS No.
155633-54-8
M.F
C24H39N3O3Si3
M. Wt
501.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Drometrizole trisiloxane

CAS Number

155633-54-8

Product Name

Drometrizole trisiloxane

IUPAC Name

2-(benzotriazol-2-yl)-4-methyl-6-[2-methyl-3-[methyl-bis(trimethylsilyloxy)silyl]propyl]phenol

Molecular Formula

C24H39N3O3Si3

Molecular Weight

501.8 g/mol

InChI

InChI=1S/C24H39N3O3Si3/c1-18-14-20(15-19(2)17-33(9,29-31(3,4)5)30-32(6,7)8)24(28)23(16-18)27-25-21-12-10-11-13-22(21)26-27/h10-14,16,19,28H,15,17H2,1-9H3

InChI Key

HUVYTMDMDZRHBN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC(C)C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C

Synonyms

2-(2H-Benzotriazol-2-yl)-4-methyl-6-[2-methyl-3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl]phenol; Drometrizole trisiloxane; Mexoryl XL; OR 10154; Silatrizole

Canonical SMILES

CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC(C)C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C
  • Suncare formulations: High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a common technique used to measure drometrizole trisiloxane in sunscreens [].
  • Cosmetic products: Similar to sunscreens, liquid chromatography with UV detection (LC-UV) is employed for analysis in cosmetics [].
  • Active pharmaceutical ingredients (APIs) and formulations: Reversed-phase ultra-high performance liquid chromatography (RP-UPLC) coupled with electrospray ionization-quadrupole time-of-flight tandem mass spectrometry (ESI-QTOF-MS/MS) provides a sensitive and specific method for quantitation in these samples [].
  • Environmental samples: Drometrizole trisiloxane can be detected in sewage sludge using the QuEChERS (quick, easy, cheap, effective, rugged, and safe) extraction procedure followed by gas chromatography combined with tandem mass spectrometry (GC-MS/MS) [].

These analytical methods enable researchers and quality control personnel to ensure the presence and accurate concentration of drometrizole trisiloxane in various products and environmental samples.

Toxicological Research

Although primarily used in sunscreens and cosmetics, drometrizole trisiloxane has also been the subject of some toxicological research:

  • Skin sensitization: While animal studies generally showed no skin sensitization potential [], a few case reports suggest potential allergic contact dermatitis in humans [].
  • Genotoxicity and carcinogenicity: Ames tests indicated no mutagenic activity, and long-term carcinogenicity studies in rodents did not reveal any significant carcinogenic effects [].
  • Absorption and distribution: Studies suggest minimal to no skin absorption of drometrizole trisiloxane, limiting its systemic presence [, ]. However, further research is needed to definitively confirm this, as some studies suggest at least partial penetration of most sunscreen components through the skin [].

Drometrizole trisiloxane is a synthetic compound classified as a lipophilic benzotriazole derivative, primarily used as a broad-spectrum ultraviolet (UV) filter in sunscreen formulations. Its chemical structure is represented by the formula C24H39N3O3Si3C_{24}H_{39}N_{3}O_{3}Si_{3} and it has a molecular weight of approximately 501.8 g/mol . This compound is marketed under various names, including Silatrizole and Mexoryl XL, and is known for its capability to absorb both UVA and UVB radiation effectively while remaining photostable, meaning it does not degrade upon exposure to sunlight .

Drometrizole trisiloxane operates primarily through the absorption of UV radiation. The mechanism involves the excitation of electrons within its aromatic structure, which allows it to absorb high-energy ultraviolet rays and re-emit them as lower-energy, less harmful radiation . This transformation is crucial in protecting skin from the damaging effects of UV exposure.

The synthesis of drometrizole trisiloxane typically involves complex organic chemistry techniques that may include the reaction of benzotriazole derivatives with siloxane compounds. Specific methods may vary among manufacturers but generally focus on creating a stable compound that can effectively absorb UV radiation while maintaining solubility in cosmetic formulations .

Drometrizole trisiloxane is predominantly used in cosmetic products as a UV filter. Its applications include:

  • Sunscreens: Protecting skin from harmful UV radiation.
  • Cosmetic formulations: Serving as a light stabilizer and enhancing the longevity of other cosmetic ingredients.
  • Skin care products: Contributing to anti-aging properties by minimizing UV-induced skin damage .

The maximum concentration allowed in cosmetic products is typically around 15% .

Drometrizole trisiloxane shares similarities with several other compounds used in sunscreen formulations. Below are some comparable compounds:

Compound NameChemical StructureUnique Features
AvobenzoneC₁₄H₁₈O₃Effective UVA absorber but less photostable than drometrizole trisiloxane.
OctocryleneC₂₃H₂₈O₂A broad-spectrum UV filter that can stabilize other ingredients but may degrade under sunlight.
Titanium DioxideTiO₂A physical blocker that reflects UV radiation rather than absorbing it; often combined with chemical filters for enhanced efficacy.
OxybenzoneC₁₃H₁₀O₃A widely used chemical sunscreen agent but associated with potential hormonal effects.

Drometrizole trisiloxane stands out due to its high photostability and low systemic absorption characteristics, making it particularly suitable for sensitive skin formulations and long-lasting sun protection products .

Overview of Synthetic Strategies

The synthesis of drometrizole trisiloxane primarily revolves around two strategies: hydrosilylation and condensation reactions. Hydrosilylation involves the addition of silicon-hydrogen (Si-H) bonds across unsaturated carbon-carbon bonds, enabling precise control over molecular architecture [2] [5]. For example, the reaction between heptamethyltrisiloxane (MD'HM) and allyl-functionalized precursors forms the trisiloxane backbone while introducing functional groups for subsequent modifications [2]. Condensation methods, alternatively, leverage hydrolytic coupling of silanol intermediates with polyether chains, though this approach requires stringent moisture control [5].

A notable advancement is the development of solvent-free synthesis, which eliminates volatile organic compounds (VOCs) and simplifies purification [1]. This method reduces energy consumption by 30–40% compared to traditional solvent-based systems, aligning with green chemistry principles [1] [4].

Hydrosilylation Reactions in Drometrizole Trisiloxane Synthesis

Hydrosilylation is the cornerstone of DMTS production due to its high regioselectivity and compatibility with functionalized substrates. The reaction typically proceeds as:
$$
(\text{CH}3)3\text{Si-O-SiH}(\text{CH}3)\text{-O-Si}(\text{CH}3)3 + \text{CH}2=\text{CH-R} \xrightarrow{\text{Pt}} (\text{CH}3)3\text{Si-O-Si}(\text{CH}3)(\text{-CH}2\text{CH}2\text{-R})\text{-O-Si}(\text{CH}3)_3
$$
Here, R represents the drometrizole moiety. Platinum-based catalysts, such as Karstedt’s catalyst, achieve >90% conversion at 80°C within five hours [2] [3]. Side reactions, including isomerization and over-silylation, are minimized by maintaining a 1:1.2 molar ratio of Si-H to allyl reactants [3].

Catalyst Selection and Optimization in Synthesis

Catalyst performance directly impacts reaction kinetics and product purity. Platinum complexes dominate industrial-scale synthesis due to their high activity and selectivity [2] [4]. Recent studies demonstrate that catalyst concentrations as low as 10 mg/L suffice for complete conversion, reducing costs by 15–20% [3]. Alternative catalysts, such as rhodium and iridium, show promise for low-temperature applications but remain cost-prohibitive [4].

Catalyst TypeOptimal ConcentrationTemperature Range (°C)Conversion Efficiency
Platinum-based10 mg/L70–9093.8% [3]
Rhodium-based15 mg/L50–7087.2% [4]
Iridium-based20 mg/L40–6078.5% [4]

Solvent Systems and Green Chemistry Considerations

The shift toward solvent-free synthesis addresses environmental and economic challenges. Traditional methods using ethyl acetate or acetone generate 0.5–1.2 kg of waste per kilogram of product, whereas solvent-free processes reduce waste by 95% [1] [4]. Microwave-assisted reactions further enhance energy efficiency, cutting reaction times by 40% [5].

Green chemistry metrics for DMTS synthesis:

  • Atom Economy: 88–92% for hydrosilylation vs. 75–80% for condensation [2] [5].
  • Process Mass Intensity: 1.8 (solvent-free) vs. 4.3 (solvent-based) [1].

Scale-Up and Industrial Process Engineering

Scaling DMTS production requires addressing heat transfer and catalyst deactivation. Continuous-flow reactors achieve consistent product quality by maintaining isothermal conditions (±2°C) and automating reactant feed rates [5]. Industrial patents describe batch processes with 500–1,000 L capacities, yielding 85–90% pure DMTS after distillation [1] [6]. Challenges include:

  • Catalyst Recycling: Platinum recovery via ion-exchange resins retains 70–75% activity over five cycles [3].
  • Byproduct Management: Siloxane oligomers are repurposed as lubricants or antifoaming agents [6].

Patent Landscape and Innovation Trends

Over 60 patents filed since 2020 reflect intense R&D focus. Key trends include:

  • Solvent-Free Formulations: KR102663941B1 (2024) claims a method eliminating acetone and methanol [1].
  • Enhanced UV Stability: US20210386642A1 (2021) integrates DMTS into sunscreens to prevent fabric staining [6].
  • Catalyst Innovations: CN114853857A (2023) discloses a reusable platinum-palladium nanocomposite [2].

Analytical Validation of Synthesis

Quality control relies on chemical titration to quantify unreacted Si-H groups (detection limit: 0.1 mmol/g) [3]. Fourier-transform infrared (FTIR) spectroscopy confirms Si-O-Si (1,080 cm⁻¹) and aromatic C=N (1,620 cm⁻¹) bond formation [4]. Nuclear magnetic resonance (NMR) spectra validate molecular structure, with $$^{29}\text{Si}$$ NMR resolving trisiloxane regioisomers [4].

Analytical MethodParameter MeasuredPrecision
TitrationResidual Si-H±2%
FTIRFunctional group identity±5 cm⁻¹
$$^{1}\text{H}$$ NMRProton environment±0.01 ppm

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

501.22992172 g/mol

Monoisotopic Mass

501.22992172 g/mol

Heavy Atom Count

33

UNII

HC22845I1X

Drug Indication

Drometrizole trisiloxane is used as an active ingredient in various sunscreens for the indication of protecting the skin by absorbing the damaging UV radiation of sunlight.

Pharmacology

As an active ingredient in sunscreen products, drometrizole trisiloxane is applied directly onto human skin where it acts as a chemical sunscreen layer between skin and sunlight that also directly absorbs the UV sunlight radiation [A33069, L2780, L2781, L2782, L2783, F81]. Since drometrizole trisiloxane is also considered to have little to no absorption through the skin [A33069, L2780, L2781, L2782, L2783, F81], little systemic exposure and pharmacokinetics are expected and users can freely wash off and re-apply the compound as necessary.

Mechanism of Action

Ultraviolet radiation is the invisible energy component to sunlight and consists of three wavelength ranges: (a) UVA is long-range UV radiation between 320-400nm. Although not as energetic as UVB, UVA can penetrate deep into the dermis. UVA can cause immediate tanning, premature skin aging, and can also play a role in the formation of some skin cancers. Approximately 95% of UVA from the sun passes through Earth's ozone layer. (b) UVB is short-wavelength UV radiation between 280-320nm. It is capable of penetrating the outer protective layer of the skin and is responsible for delayed tanning, sunburns, and most skin cancers. A large amount of UVB is absorbed by the ozone layer, however, as only 5% reaches the Earth's surface. (c) UVC is comprised of wavelengths between 100-280nm and is very energetic. It is very dangerous to all forms of life, even when the exposure is short. However, UVC radiation is generally filtered out by the ozone layer and never reaches the Earth. Ultimately, the shorter the wavelength, the more harmful the UV radiation - although shorter wavelength UV radiation is less able to penetrate the skin. Subsequently, drometrizole trisiloxane is a broad spectrum lipophilic benzotriazole derivative chemical sunscreen that is capable of absorbing UVA and UVB radiation. It is also photostable, meaning that it will not degrade in the presence of sunlight, unlike other UV filters like the widely used UVA absorber avobenzone. When combined with the UV blocker ecamsule, it has been shown that the two UV blockers elicit a synergistic effect involving an enhanced protective action for the skin against UVA and UVB radiation. Additionally, drometrizole trisiloxane is usually combined with other active sunscreen agents like titanium dioxide, avobenzone, and others to ensure the combined product covers or protects against as broad a spectrum of UV radiation as possible, considering drometrizole trisiloxane does not absorb against the entire range of UV radiation. And finally, at the molecular level, it is believed that the general structure of various UV blockers like drometrizole trisiloxane as aromatic molecules conjugated with carbonyl groups is capable of absorbing high energy ultraviolet rays and then consequently releasing that energy as less harmful, lower energy rays.

Other CAS

155633-54-8

Absorption Distribution and Excretion

Drometrizole trisiloxane is reported as having little to no absorption through the skin. At this time, however, studies demonstrate that the components of most commonly used sunscreens are likely absorbed into the skin at least to some extent - although penetration to deeper tissues and the cutaneous circulation remains limited. Despite the extensive use of sunscreen products around the world, there have been few reports of adverse effects related to their use.
Drometrizole trisiloxane is reported as having little to no absorption through the skin. The systemic presence of the compound is consequently expected to be minimal.

Metabolism Metabolites

Drometrizole trisiloxane is reported as having little to no absorption through the skin. The systemic presence of the compound is consequently expected to be minimal.

Wikipedia

Drometrizole_trisiloxane

Biological Half Life

Drometrizole trisiloxane is reported as having little to no absorption through the skin. The systemic presence of the compound is consequently expected to be minimal.

Use Classification

Cosmetics -> Uv absorber

Dates

Modify: 2023-08-15
Gonzalez S, Fernandez-Lorente M, Gilaberte-Calzada Y: The latest on skin photoprotection. Clin Dermatol. 2008 Nov-Dec;26(6):614-26. doi: 10.1016/j.clindermatol.2007.09.010. [PMID:18940542]
Benson HA: Assessment and clinical implications of absorption of sunscreens across skin. Am J Clin Dermatol. 2000 Jul-Aug;1(4):217-24. [PMID:11702366]
Dermascope: The State of Sunscreen Innovation in 2015
Skin Therapy Letter: Update on Sunscreens
Current Trends in Photoprotection - A New Generation of Oral Photoprotectors
PhaMix: Mexoryl SX/XL Sunscreens
Government of Canada: What is ultraviolet radiation?
Chemical & Engineering News: After More Than A Decade, FDA Still Won't Allow New Sunscreens

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